molecular formula C14H32N4O2 B035127 Argininal dibutylacetal CAS No. 103958-40-3

Argininal dibutylacetal

货号: B035127
CAS 编号: 103958-40-3
分子量: 288.43 g/mol
InChI 键: XUIKCSXGRYZONU-LBPRGKRZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Argininal dibutylacetal is a synthetic peptidomimetic compound characterized by a guanidino-containing argininal moiety conjugated with dibutylacetal groups. This structural configuration enables its function as a potent protease inhibitor, particularly targeting trypsin-like enzymes. The compound’s core structure includes a rigid argininal subunit, which mimics the natural lysine/arginine residues recognized by trypsin’s active site, and hydrophobic dibutylacetal side chains that enhance binding affinity through hydrophobic interactions . linear side chains) that influence enzymatic interactions .

属性

CAS 编号

103958-40-3

分子式

C14H32N4O2

分子量

288.43 g/mol

IUPAC 名称

2-[(4S)-4-amino-5,5-dibutoxypentyl]guanidine

InChI

InChI=1S/C14H32N4O2/c1-3-5-10-19-13(20-11-6-4-2)12(15)8-7-9-18-14(16)17/h12-13H,3-11,15H2,1-2H3,(H4,16,17,18)/t12-/m0/s1

InChI 键

XUIKCSXGRYZONU-LBPRGKRZSA-N

SMILES

CCCCOC(C(CCCN=C(N)N)N)OCCCC

手性 SMILES

CCCCOC([C@H](CCCN=C(N)N)N)OCCCC

规范 SMILES

CCCCOC(C(CCCN=C(N)N)N)OCCCC

其他CAS编号

103958-40-3

同义词

argininal dibutylacetal
H-ArgH(OBu)2

产品来源

United States

相似化合物的比较

Structural and Functional Insights

  • Cyclic vs. Linear Side Chains : Spumigin E’s cyclic proline subunit confers structural rigidity, enhancing its binding stability and resulting in a 70-fold lower IC50 than Psp A, which has a linear proline analog . This suggests that argininal dibutylacetal’s dibutylacetal groups may similarly optimize steric interactions with trypsin’s hydrophobic pockets.
  • Subunit Modularity: Nostosin A lacks a fourth subunit present in Psp A and spumigin E but incorporates a longer Hpla side chain, contributing to its 10-fold greater potency than Psp A. This highlights the trade-off between subunit count and side-chain modifications in inhibitor design .
  • Time Dependency: Unlike leupeptin, which binds trypsin reversibly, argininal dibutylacetal analogs like Psp A and nostosin A exhibit time-dependent inhibition, indicative of slow, tight-binding mechanisms. This property correlates with their irreversible or pseudo-irreversible enzyme interactions .

Key Research Findings

IC50 Variability : Despite shared argininal cores, IC50 values span three orders of magnitude (0.064–94 µM) among analogs, underscoring the critical role of auxiliary structural features (e.g., cyclic proline, Hpla length) in potency .

Hydrophobic Interactions : The dibutylacetal groups in argininal dibutylacetal likely mimic the hydrophobic Ile/Pro subunits in Psp A and spumigin E, which stabilize enzyme-inhibitor complexes .

Kinetic Divergence: Time-dependent inhibitors like Psp A and nostosin A show progressive IC50 reduction over 1 hour, whereas leupeptin’s activity plateaus immediately, reflecting distinct binding mechanisms .

Research Implications and Unanswered Questions

The stark potency differences among structurally similar compounds remain incompletely understood. For example, spumigin E’s cyclic proline subunit explains its superiority over Psp A, but the 10-fold gap between nostosin A and Psp A cannot be fully attributed to Hpla elongation alone . Further studies are needed to:

  • Elucidate the role of dibutylacetal groups in argininal dibutylacetal’s binding kinetics.
  • Resolve the structural determinants of time-dependent inhibition.
  • Optimize subunit modularity for therapeutic protease inhibition.

常见问题

Q. What safety protocols should be prioritized when handling argininal dibutylacetal in laboratory settings?

  • Methodological Answer : Prioritize personal protective equipment (PPE) such as chemical-resistant gloves (inspected before use), flame-retardant antistatic clothing, and EN166-compliant goggles to prevent skin/eye contact . Ensure proper ventilation and proximity to eyewash stations/safety showers. Electrostatic buildup must be mitigated by grounding equipment, and containers should be tightly sealed and stored upright in dry, ventilated areas . Avoid inhalation by working in fume hoods and using air-purifying respirators (e.g., EN14387 ABEK cartridges) during prolonged exposure .

Q. How should argininal dibutylacetal be stored to maintain stability and prevent degradation?

  • Methodological Answer : Store in airtight containers away from ignition sources, moisture, and direct sunlight. Reseal opened containers immediately and maintain upright positioning to avoid leakage. Monitor storage areas for temperature consistency (e.g., 20–25°C) and humidity (<40%) to prevent hydrolysis or acetal decomposition . Regularly inspect storage conditions using calibrated environmental sensors.

Q. What engineering controls are critical for safe argininal dibutylacetal experimentation?

  • Methodological Answer : Implement localized exhaust ventilation systems (e.g., fume hoods with ≥100 fpm face velocity) to limit vapor accumulation. Use explosion-proof electrical equipment in storage/experimental zones. Design workflows to minimize open-container durations and employ secondary containment trays to manage spills. Validate controls via air sampling and OSHA-compliant exposure assessments .

Advanced Research Questions

Q. How can researchers design experiments to address contradictions in argininal dibutylacetal’s reactivity across studies?

  • Methodological Answer : Conduct systematic reproducibility studies with controlled variables (e.g., solvent polarity, temperature, catalyst presence). Use high-purity reagents and standardized protocols (e.g., ISO/IEC 17025) to isolate confounding factors. Compare results against computational models (e.g., DFT calculations for acetal stability) and cross-validate using multiple analytical techniques (e.g., NMR, HPLC-MS) . Document deviations meticulously to identify methodological discrepancies .

Q. What strategies resolve discrepancies in argininal dibutylacetal’s biological activity data?

  • Methodological Answer : Perform meta-analyses of existing datasets, prioritizing peer-reviewed studies with transparent methodologies. Use statistical tools (e.g., Bland-Altman plots, ANOVA) to assess inter-study variability. Replicate conflicting experiments under identical conditions, ensuring blinding and randomization. Integrate orthogonal assays (e.g., ELISA for protein interactions, fluorescence polarization for binding affinity) to triangulate findings .

Q. How can multidisciplinary data on argininal dibutylacetal’s physicochemical properties be integrated effectively?

  • Methodological Answer : Adopt a data fusion framework, combining spectroscopic, chromatographic, and computational data into unified databases (e.g., using Python’s Pandas or R for harmonization). Apply machine learning (e.g., PCA, clustering) to identify correlations between structural features and reactivity. Validate integration via cross-disciplinary peer review and publish raw datasets in FAIR-aligned repositories .

What criteria define a robust research question for argininal dibutylacetal’s mechanism-of-action studies?

  • Methodological Answer : Formulate questions that are specific (e.g., “How does argininal dibutylacetal’s acetal group influence its binding to serine proteases?”), analytical (requiring synthesis of structural and kinetic data), and feasible (aligning with available instrumentation and timelines). Avoid broad inquiries; instead, focus on mechanistic hypotheses testable via controlled mutagenesis or isotopic labeling . Pilot studies should precede full-scale experiments to refine variables .

Data Integrity and Reporting

Q. How can researchers ensure data quality in argininal dibutylacetal studies?

  • Methodological Answer : Implement QC/QA protocols, including instrument calibration (e.g., daily checks for HPLC detectors), triplicate measurements, and negative/positive controls. Use electronic lab notebooks (ELNs) with audit trails to prevent data tampering. Adhere to FAIR principles by annotating metadata (e.g., solvent purity, lot numbers) and depositing datasets in public repositories like Zenodo .

Q. What analytical frameworks are suitable for interpreting conflicting results in acetal-based compound research?

  • Methodological Answer : Apply contradiction analysis frameworks, such as Toulmin’s model of argumentation, to evaluate evidence strength and contextual relevance. Use root-cause analysis (e.g., Ishikawa diagrams) to trace discrepancies to methodological, environmental, or instrumental sources. Publish null results and methodological critiques to advance consensus .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。